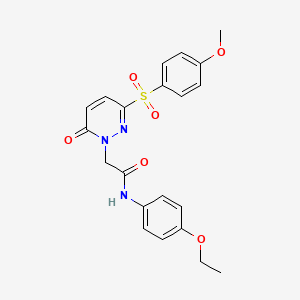

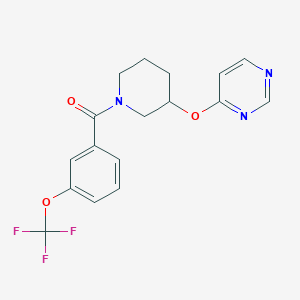

2-cyclopentyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. Amides are common in a wide range of applications, including in the manufacture of polymers and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the amide group .Chemical Reactions Analysis

Amides can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines, and they can also participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivities with other chemicals .Scientific Research Applications

Distribution in Warm-Blooded Animals

Shormanov and Pravdyuk (2017) explored the dynamics of the distribution of a closely related compound, 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate, in rats after intravenous administration. They utilized chromatography, chromogenic reaction, UV spectrophotometry, and gas chromatography mass-spectrometry for identification and quantification. The study found significant amounts of the compound in the spleen, brain, lungs, and heart of rats (Shormanov & Pravdyuk, 2017).

Chemistry and Synthetic Utility

Mossi, Klaus, and Rys (1992) discussed the cyclopalladation of aniline derivatives, including a detailed investigation of steric and electronic factors influencing the process. This study provides insight into the chemical behavior and reactivity of similar compounds, which is crucial for synthetic applications in medicinal chemistry and materials science (Mossi, Klaus, & Rys, 1992).

Hydrolysis and Degradation

Roy (1995) examined the kinetics and mechanism of hydrolysis of cyclopentolate hydrochloride in alkaline solutions, revealing rapid degradation at higher pH values and identifying degradation products. This study contributes to understanding the stability and decomposition pathways of cyclopentyl-based compounds (Roy, 1995).

Chemoselective Acetylation

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, showcasing the application of biocatalysis in synthesizing intermediates for antimalarial drugs. This research demonstrates the potential of enzyme-catalyzed reactions in producing pharmacologically relevant compounds (Magadum & Yadav, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-19(2)15-9-7-14(8-10-15)16(20)12-18-17(21)11-13-5-3-4-6-13/h7-10,13,16,20H,3-6,11-12H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZLUCSQFHGHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2591802.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2591803.png)

![5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2591810.png)

![Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2591813.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2591822.png)